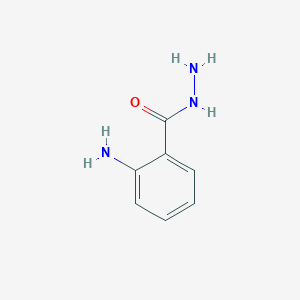

2-Aminobenzhydrazide

Übersicht

Beschreibung

2-Aminobenzhydrazide (CAS: 1904-58-1) is a hydrazide derivative of 2-aminobenzoic acid, featuring an amino group (-NH₂) at the ortho position of the benzene ring and a hydrazide (-CONHNH₂) substituent. This compound is pivotal in organic synthesis due to its dual nucleophilic sites (amino and hydrazide groups), enabling diverse reactivity in cyclocondensation, Schiff base formation, and coordination chemistry . It serves as a precursor for heterocyclic compounds such as quinazolinones and pyrazoloquinazolinones, which have applications in medicinal chemistry and materials science .

Vorbereitungsmethoden

Hydrazinolysis of Isatoic Anhydride

Reaction Mechanism and Procedure

The most widely reported method involves the nucleophilic ring-opening of isatoic anhydride (1H-benzo[d] oxazine-2,4-dione) with hydrazine hydrate. This single-step reaction proceeds under mild conditions, yielding 2-aminobenzhydrazide with high purity and efficiency .

-

Isatoic anhydride (1.0 equiv.) is dissolved in anhydrous ethanol under nitrogen.

-

Aqueous hydrazine hydrate (18% w/w, 13.0 equiv.) is added dropwise at 0–5°C to minimize side reactions.

-

The mixture is stirred at room temperature (25°C) for 24 hours, during which the product precipitates.

-

The white solid is filtered, washed with cold ethanol, and dried under vacuum to afford this compound in 85–90% yield .

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Hydrazine Equiv. | 13.0 |

Optimization Insights

-

Solvent Choice : Ethanol enhances solubility of the anhydride while stabilizing the hydrazine intermediate .

-

Stoichiometry : Excess hydrazine ensures complete conversion, as unreacted hydrazine evaporates during workup .

-

Side Reactions : Prolonged heating (>30°C) may lead to over-hydrolysis or dimerization, reducing yield .

Characterization Data

-

FTIR (KBr, cm⁻¹) : 3340 (N–H stretch), 1650 (C=O amide), 1600 (C–N bend) .

-

Elemental Analysis : Calculated for C₇H₉N₃O: C 55.62%, H 5.96%, N 27.81%; Found: C 55.58%, H 5.89%, N 27.75% .

Hydrazinolysis of Methyl 2-Aminobenzoate

Reaction Mechanism and Procedure

Alternative routes employ methyl 2-aminobenzoate as the starting material, leveraging nucleophilic acyl substitution with hydrazine hydrate. This method is advantageous when isatoic anhydride is unavailable or cost-prohibitive .

-

Methyl 2-aminobenzoate (1.0 equiv.) is refluxed in methanol with hydrazine hydrate (3.0 equiv.) at 65–70°C.

-

The reaction is monitored by TLC until completion (6–8 hours).

-

The mixture is cooled to 0°C, and the precipitated product is filtered and recrystallized from ethanol to yield this compound in 75–80% yield .

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 65–70°C |

| Reaction Time | 6–8 hours |

| Hydrazine Equiv. | 3.0 |

Optimization Insights

-

Reflux Conditions : Elevated temperatures accelerate ester activation but require careful moisture control to avoid hydrolysis .

-

Purification : Recrystallization from ethanol removes unreacted methyl ester and hydrazine byproducts .

Characterization Data

-

¹H NMR (DMSO-d₆, 400 MHz) : δ 7.85 (d, J = 8.0 Hz, 1H, Ar–H), 7.30 (t, J = 7.6 Hz, 1H, Ar–H), 6.90 (d, J = 8.4 Hz, 1H, Ar–H), 4.50 (s, 2H, NH₂), 2.10 (s, 1H, NH) .

Comparative Analysis of Synthetic Methods

| Parameter | Isatoic Anhydride Route | Methyl Ester Route |

|---|---|---|

| Starting Material | Isatoic anhydride | Methyl 2-aminobenzoate |

| Reaction Time | 24 hours | 6–8 hours |

| Yield | 85–90% | 75–80% |

| Purity | >98% | >95% |

| Cost Efficiency | High | Moderate |

Advantages of Isatoic Anhydride Route :

Advantages of Methyl Ester Route :

Applications in Advanced Synthesis

Heterocyclic Compound Synthesis

This compound serves as a precursor for pyrazoles , quinazolines , and Schiff bases through cyclocondensation with aldehydes or ketones . For example, refluxing with benzaldehyde yields N′-benzylidene-2-aminobenzhydrazide, a key intermediate in antifungal agents .

Coordination Chemistry

The compound forms stable Mo(VI) complexes with hydrazonato ligands, exhibiting catalytic activity in oxidation reactions. Structural studies reveal a tridentate ONO coordination mode, critical for supramolecular assembly .

Analyse Chemischer Reaktionen

Formation of Hydrazones

2-Aminobenzhydrazide readily reacts with aldehydes to form hydrazones. For example, condensation with 2,3-dihydroxybenzaldehyde or 2,4-dihydroxybenzaldehyde in methanol under reflux yields crystalline hydrazones .

Reaction Conditions :

-

Solvent : Methanol

-

Temperature : Reflux (~80°C)

-

Time : 3 hours

-

Molar Ratio : 1:1 (hydrazide:aldehyde)

Key Data :

| Product | Aldehyde Used | Yield | Characterization Methods |

|---|---|---|---|

| Hydrazone 3a | 2,3-Dihydroxybenzaldehyde | 81% | NMR, IR, PXRD |

| Hydrazone 3b | 2,4-Dihydroxybenzaldehyde | 86% | NMR, IR, Single-crystal XRD |

Mechanochemical synthesis (liquid-assisted grinding) is an efficient alternative, reducing reaction times and avoiding solvents .

Post-Synthetic Modifications: Hydrazone-Schiff Bases

Hydrazones derived from this compound undergo further condensation with aldehydes (e.g., pyridinecarbaldehydes) to form hydrazone-Schiff bases. These reactions are vapor-mediated and occur at room temperature .

Example :

-

Hydrazone 4a reacts with 4-pyridinecarbaldehyde vapors to form 4a-4py , characterized by IR-ATR and PXRD .

Applications :

-

Enhanced metal-binding capacity for coordination chemistry.

Reaction Monitoring

-

Chemometric Analysis : Principal component analysis (PCA) of PXRD and IR data tracks reaction progress, identifying intermediates and endpoint determination .

-

Thermal Studies : Thermogravimetric analysis (TGA) reveals decomposition patterns, confirming product stability .

Structural Features

-

Hydrazones : Exhibit E-configuration around the C=N bond, stabilized by intramolecular hydrogen bonding .

-

Quinazolines : Display planar quinazolinone cores with π-stacking interactions in crystal lattices .

Challenges and Side Reactions

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Heterocycles

ABH is widely used as a precursor in the synthesis of various heterocyclic compounds. It has been instrumental in the preparation of substituted 1,2,3-triazoles, which are valuable in drug discovery due to their biological activities. The synthesis typically involves reactions with α-halo ketones or aldehydes under microwave irradiation, resulting in high yields and reduced reaction times.

Case Study: Synthesis of Triazoles

A study demonstrated that ABH could effectively react with α-halo ketones to produce triazole derivatives. The reaction conditions were optimized to achieve yields exceeding 85%, showcasing ABH's efficiency as a synthetic building block .

Pharmaceutical Applications

Antitumor Activity

Research indicates that derivatives of ABH exhibit notable antitumor properties. A series of novel hydrazide compounds derived from ABH were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation, suggesting potential therapeutic applications in oncology .

Antitubercular Activity

ABH derivatives have also been explored for their efficacy against Mycobacterium tuberculosis (Mtb). A study identified substituted amino acid hydrazides based on ABH that demonstrated selective antibacterial activity against drug-resistant strains of Mtb. The incorporation of specific substituents enhanced the compounds' therapeutic index, making them promising candidates for further development .

Coordination Chemistry

Formation of Metal Complexes

ABH's ability to form coordination complexes with metal ions is another area of interest. It has been used to synthesize metal complexes that exhibit biological activity, such as urease inhibition. For instance, complexes formed with copper(II), cobalt(II), and nickel(II) were shown to possess varying degrees of urease inhibitory activity, with the copper complex demonstrating the highest potency .

| Metal Ion | IC50 (μM) | Biological Activity |

|---|---|---|

| Copper(II) | 0.3 ± 0.1 | Most potent urease inhibitor |

| Cobalt(II) | 43.4 ± 1.2 | Moderate urease inhibitor |

| Nickel(II) | 294.2 ± 5.0 | Less active compared to copper complex |

Material Science

Applications in Affinity Chromatography

ABH has been utilized in developing affinity chromatography techniques for purifying enzymes such as horseradish peroxidase (HRP). The compound's reactive nature allows it to form stable complexes with target proteins, facilitating efficient purification processes .

Wirkmechanismus

The mechanism of action of 2-aminobenzhydrazide involves its interaction with various molecular targets. In biological systems, it can form complexes with metal ions, leading to changes in the fluorescence properties of the compound. This property is exploited in the design of fluorescent sensors. Additionally, its hydrazide moiety allows it to participate in condensation reactions with aldehydes and ketones, forming hydrazones and Schiff bases, which are important intermediates in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

4-Aminobenzhydrazide

- Structural Difference: The amino group is at the para position instead of ortho.

- Reactivity: In reactions with dihydroxybenzaldehydes, 2-aminobenzhydrazide predominantly forms quinazolin-4(3H)-ones via mechanochemical methods (e.g., 3c·MeOH and 3d·MeOH in Fig. 8) . In contrast, 4-aminobenzhydrazide yields hydrazone-Schiff bases (e.g., 4c and 4d) under solution-based conditions . The ortho-amino group in this compound facilitates intramolecular cyclization, whereas the para isomer favors intermolecular Schiff base formation due to steric and electronic factors .

- Coordination Chemistry: Mo(VI) complexes derived from this compound (H₂L3) form dinuclear metallacycles, while 4-aminobenzhydrazide (H₂L4) produces less stable complexes that hydrate upon air exposure (H₂L4·H₂O) .

Table 1: Reaction Outcomes of 2- vs. 4-Aminobenzhydrazide

| Substrate | Product Type | Reaction Method | Yield | Reference |

|---|---|---|---|---|

| This compound | Quinazolin-4(3H)-ones | Mechanochemical | 82–95% | |

| 4-Aminobenzhydrazide | Hydrazone-Schiff bases | Solution-based | Moderate |

2-Aminobenzoic Acid

- Structural Difference : Replaces the hydrazide group (-CONHNH₂) with a carboxylic acid (-COOH).

- Reactivity: 2-Aminobenzoic acid undergoes cyclization to form benzoxazinones when reacted with acyl chlorides, limiting its utility in amide bond formation . In contrast, this compound avoids this issue, enabling direct synthesis of quinazolinones and Schiff bases without competing cyclization .

- Applications: 2-Aminobenzoic acid is a precursor for anthranilates and dyes, while this compound is specialized in heterocyclic chemistry and metal coordination .

2-Aminobenzamide

- Structural Difference : Contains an amide (-CONH₂) instead of a hydrazide group.

- Reactivity: 2-Aminobenzamide is less nucleophilic due to the absence of the hydrazine moiety, limiting its use in cyclocondensation reactions. It is primarily employed in glycan analysis (e.g., GlycoBase) via fluorescent labeling, a niche application distinct from this compound’s synthetic versatility .

Benzhydrazide and Isoniazid

- Structural Difference: Benzhydrazide lacks the ortho-amino group; isoniazid features a pyridine ring.

- Reactivity: Benzhydrazide forms simpler hydrazones, while this compound’s amino group enables secondary reactions (e.g., cyclization to quinazolinones) . Isoniazid’s pyridine ring directs reactivity toward tuberculosis drug targets, unlike this compound’s focus on heterocycles .

Key Research Findings

- Synthetic Efficiency: this compound achieves high yields (82–95%) in quinazolinone synthesis under mild conditions (e.g., ethanol reflux) .

- Catalytic Applications: Mo(VI) complexes of this compound show higher turnover frequencies (TOF ~350) compared to 4-aminobenzhydrazide derivatives, making them superior in oxidation catalysis .

Biologische Aktivität

2-Aminobenzhydrazide (ABH) is an organic compound with significant biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and various derivatives, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 151.17 g/mol

The compound features an amino group and a hydrazide functional group, which contribute to its reactivity and versatility in organic synthesis. Due to these characteristics, this compound serves as a precursor for various heterocyclic compounds.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Moraxella catarrhalis. The results indicated that certain derivatives of ABH showed enhanced antimicrobial activity compared to the parent compound .

Antileishmanial Activity

A significant study focused on the antileishmanial activity of 2-aminobenzoyl amino acid hydrazides, derivatives of ABH. The compound 2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide demonstrated an IC value of 0.051 μM , significantly outperforming the standard drug miltefosine (IC = 7.832 μM) and showing comparable activity to amphotericin B (IC = 0.035 μM). This indicates a strong potential for treating leishmaniasis .

Urease Inhibition

Another area of interest is the inhibition of urease, an enzyme linked to various pathological conditions. A study synthesized metal complexes derived from ABH that exhibited varying degrees of urease inhibitory activity. The copper complex was particularly noteworthy, with an IC of 0.3 μM , surpassing the activity of standard inhibitors like thiourea .

Synthesis of Derivatives

This compound can be transformed into various derivatives through different synthetic routes. Notable examples include:

- Schiff Bases : Reaction with aldehydes yields Schiff bases, which have diverse biological activities.

- Hydrazones : These compounds are synthesized via condensation reactions and have shown promising biological properties .

- Heterocycles : ABH serves as a precursor for synthesizing heterocyclic compounds like quinazolinones and triazoles, which possess significant pharmacological activities .

Study on Antimicrobial Activity

In a comparative study, several derivatives of this compound were screened for antimicrobial activity against common pathogens. The results were summarized in the following table:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ABH | S. aureus | 25 μg/mL |

| Derivative A | E. coli | 10 μg/mL |

| Derivative B | M. catarrhalis | 15 μg/mL |

This table illustrates that modifications to the structure can enhance the antimicrobial potency of the parent compound.

Study on Urease Inhibition

A detailed investigation into the urease inhibitory properties of metal complexes derived from ABH revealed the following findings:

| Metal Complex | IC (μM) | Activity Level |

|---|---|---|

| Cu(II) | 0.3 | Highly Active |

| Ni(II) | 294.2 | Moderate Activity |

| Co(II) | 43.4 | Moderate Activity |

The copper complex's superior activity highlights the potential for developing effective urease inhibitors based on ABH derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Aminobenzhydrazide derivatives, and how are reaction conditions optimized?

- Methodological Answer : this compound reacts with aldehydes (e.g., dihydroxybenzaldehydes) in methanol under varying stoichiometric ratios (e.g., 2:1 aldehyde-to-hydrazide). Reaction pathways are sensitive to substituent positions (e.g., OH-group placement on aldehydes), leading to divergent products like hydrazone-Schiff bases or cyclic quinazolinones. Optimization involves monitoring intermediates via NMR and adjusting pH or solvent polarity .

Q. How is the crystal structure of this compound derivatives characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using software like OLEX2 resolves molecular geometries and supramolecular assemblies (e.g., chains or nets). For mechanochemical syntheses, ex situ powder X-ray diffraction (PXRD) paired with chemometric analysis (e.g., principal component analysis, PCA) tracks reaction progress and intermediate phases .

Q. What analytical techniques validate the purity of synthesized this compound compounds?

- Methodological Answer : High-resolution NMR identifies hydrazone tautomerism and cyclization products. HPLC confirms purity, while mass spectrometry verifies molecular weights. For polymorph screening, PXDR distinguishes solvatomorphs or polymorphs .

Advanced Research Questions

Q. How do substituent positions on aldehydes influence reaction pathway divergence in this compound syntheses?

- Methodological Answer : Substituent electronic/steric effects dictate product selectivity. For example, 2,3-dihydroxybenzaldehyde favors quinazolinone formation via cyclic intermediates, whereas 2,4-dihydroxybenzaldehyde may stall at hydrazone-Schiff base stages. Mechanistic studies require isolating intermediates (e.g., 3-amino-2-(2,4-dihydroxyphenyl)-4(3H)-quinazolinone) and comparing NMR/XRD data to theoretical models .

Q. What advanced methodologies resolve contradictions in reaction outcomes for this compound-based mechanochemical syntheses?

- Methodological Answer : Chemometric analysis (PCA) of PXRD data quantifies reaction progression. For example, PCA explains >75% variance in five reactions, revealing stepwise mechanisms via intermediate phases. Discrepancies (e.g., 46% variance in some systems) require multi-component analysis to deconvolute overlapping crystallographic signals .

Q. How can researchers design experiments to address conflicting data on this compound derivative bioactivity?

- Methodological Answer : Standardize cytotoxicity assays (e.g., THP-1 and HepG2 cell lines) and antibacterial tests (e.g., Moraxella catarrhalis). Control variables like solvent purity and hydrazone tautomerism. Cross-validate results with spectroscopic data (e.g., IR for hydrogen bonding) to correlate structure-activity relationships .

Q. What strategies mitigate challenges in reproducing synthetic results for this compound coordination assemblies?

Eigenschaften

IUPAC Name |

2-aminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMSCBKWMQPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062051 | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Aminobenzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000314 [mmHg] | |

| Record name | 2-Aminobenzhydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1904-58-1 | |

| Record name | 2-Aminobenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1904-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.